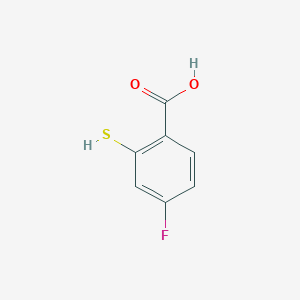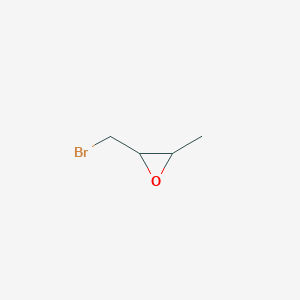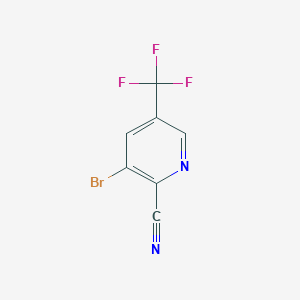
3-Bromo-5-(trifluoromethyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of BTPN involves introducing a bromine atom at the 3-position and a trifluoromethyl group at the 5-position of the picolinonitrile ring. Specific synthetic methods and reaction conditions may vary, but these modifications result in the desired compound .
Molecular Structure Analysis
BTPN has the following molecular formula: C7H2BrF3N2 . Its molecular weight is approximately 251 g/mol . The structure consists of a picolinonitrile core with a bromine atom and a trifluoromethyl group attached at specific positions .
Chemical Reactions Analysis
BTPN’s chemical reactivity depends on its functional groups. It can participate in substitution reactions, nucleophilic additions, and other transformations typical of nitriles and halogenated compounds. Further studies are needed to explore its full reactivity profile .
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyridines
A key application of bromo- and trifluoromethyl-substituted picolinonitriles lies in their use as intermediates for the synthesis of complex pyridine derivatives. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, a precursor not previously accessible, has been developed for the efficient synthesis of Lonafarnib, a potent anticancer agent (Song et al., 2004). This methodology underscores the utility of such compounds in creating functionalized pyridines for pharmaceutical applications.
Novel Chelating Ligands
Bromo- and trifluoromethyl-substituted pyridines have been used to develop novel chelating ligands. These ligands, when synthesized, offer a broad spectrum of applications, particularly in forming metal complexes with unique optical properties. For example, 6-bromoquinoline derivatives, through Friedländer synthesis, have been investigated for their potential in forming bidentate and tridentate chelating ligands, showcasing their versatility in coordination chemistry (Hu et al., 2003).
Heterocycle Synthesis
The generation of heterocycles from bromo- and trifluoromethyl-substituted pyridines is another significant application. For instance, the synthesis of heterocycles via 2-picolinium bromide highlights the reactivity of these compounds in facilitating diverse cycloaddition reactions, leading to the creation of thiophene and aniline derivatives with promising biological activities (Darwish, 2008).
Material Science and Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), these compounds serve as crucial intermediates. The synthesis of deep-blue phosphorescent iridium complexes using perfluoro carbonyl-substituted ligands demonstrates the role of trifluoromethyl groups in tuning the photophysical properties of OLED materials, leading to devices with deep blue emissions and high external quantum efficiencies (Lee et al., 2013).
Spectroscopic and Optical Properties
The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been extensively studied through techniques like FT-IR and NMR spectroscopies. Density functional theory (DFT) calculations have provided insights into its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties, highlighting its potential in the development of NLO materials (Vural & Kara, 2017).
Wirkmechanismus
Action Environment
The action of 3-Bromo-5-(trifluoromethyl)picolinonitrile can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.
Eigenschaften
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEOJRPLKSKYLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510460 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760207-85-0 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




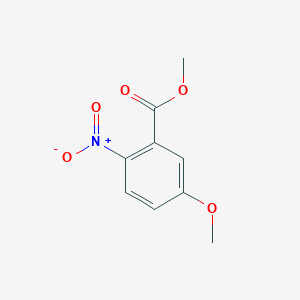

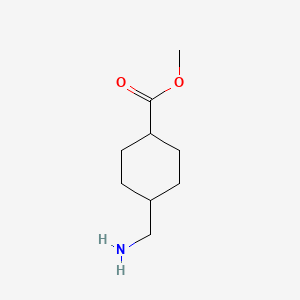
![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


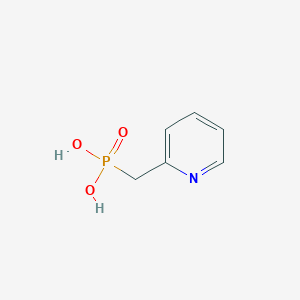
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
